molecular formula C14H23NO6 B13383605 (1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate

(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate

Cat. No.: B13383605
M. Wt: 301.34 g/mol
InChI Key: ZCTXDLWZMFBZEV-UHFFFAOYSA-N
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Description

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate is a chemical compound with the molecular formula C14H23NO6. It is known for its unique structure, which includes a cyclopenta[c]pyrrole ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentanone derivative, followed by esterification with tert-butyl chloroformate. The final step involves the formation of the oxalate salt by reacting the ester with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate is unique due to its specific stereochemistry and the presence of both ester and oxalate functional groups. This combination of features gives it distinct reactivity and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

tert-butyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;oxalic acid

InChI

InChI=1S/C12H21NO2.C2H2O4/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10;3-1(4)2(5)6/h8-10,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ZCTXDLWZMFBZEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2CCCC2CN1.C(=O)(C(=O)O)O

Origin of Product

United States

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